(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Overview

Description

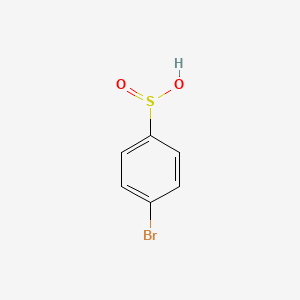

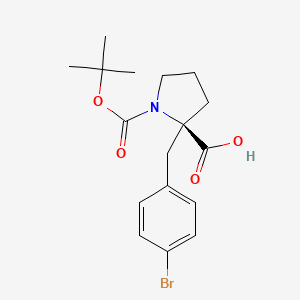

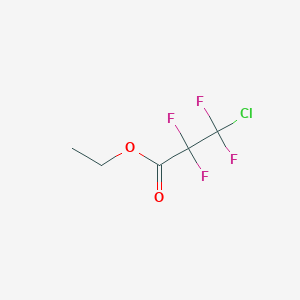

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (R-4-BBr-TBCP) is an organic compound with a unique chemical structure. It belongs to the family of carboxylic acids and is composed of a pyrrolidine ring with a bromobenzyl group attached to the nitrogen atom and a tert-butoxycarbonyl group attached to the carboxyl group. R-4-BBr-TBCP has a wide range of applications in the field of organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

Structural Analysis and Conformation : The structural analysis of N-tert-Butoxycarbonyl derivatives reveals insights into the conformational preferences of these compounds. For instance, studies on similar N-tert-butoxycarbonyl compounds have shown that the pyrrolidine ring adopts specific conformations, which are significant for understanding their chemical behavior and potential reactivity in synthetic applications (Rajalakshmi et al., 2013).

Oxidative Transformations : The oxidative capabilities of tetrakis(pyridine)silver(II) peroxodisulfate have been utilized for transforming aromatic aldehydes to carboxylic acids, showcasing the potential of using similar compounds in oxidative synthesis and modifications of organic molecules (Firouzabadi et al., 1992).

Polymer Synthesis : Research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the applicability of similar tert-butoxycarbonyl compounds in creating materials with high thermal stability and solubility in polar solvents, which could be beneficial for the development of new polymeric materials (Hsiao et al., 2000).

Applications in Catalysis and Material Science

Catalysis : The utilization of pyrrolidine-imine benzyl complexes of zirconium and hafnium in ethylene polymerization catalysis highlights the role of nitrogen-containing ligands in enhancing catalytic efficiency. This suggests potential applications of similar compounds in catalysis, particularly in polymer synthesis (Matsui et al., 2004).

Reactive Extraction and Separation Techniques : Studies on the reactive extraction of carboxylic acids using various extractant-diluent systems, including pyridine-carboxylic acids, indicate the importance of selecting appropriate combinations of extractants and diluents for efficient separation processes. This research area might benefit from the chemical properties of similar tert-butoxycarbonyl compounds for the extraction and purification of biochemical compounds (Datta & Kumar, 2014).

properties

IUPAC Name |

(2R)-2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWRXYZZPMLJRL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375955 | |

| Record name | Boc-(R)-alpha-(4-bromobenzyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

706806-75-9 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(4-bromophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-(R)-alpha-(4-bromobenzyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride](/img/structure/B1596848.png)

![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)